

Spectroscopic Profile of 2,4-Dioxo-4phenylbutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dioxo-4-phenylbutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dioxo-4-phenylbutanoic acid, also known as benzoylpyruvic acid, is a significant organic compound with the molecular formula $C_{10}H_8O_4$ and a molecular weight of 192.17 g/mol [1][2] [3]. This α , γ -diketo acid has garnered interest in medicinal chemistry due to its biological activities. A crucial aspect of its chemical nature is its existence in a tautomeric equilibrium between the diketo and enol forms. This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dioxo-4-phenylbutanoic acid**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is essential for the structural elucidation, characterization, and analysis of this compound in various research and development settings.

Tautomerism

2,4-Dioxo-4-phenylbutanoic acid can exist as a mixture of tautomers: a diketo form and two possible enol forms. Studies have shown that in highly acidic aqueous media, the predominant tautomer is the enol form where the keto group is closer to the phenyl ring[2]. The equilibrium between these forms is a critical factor in interpreting the spectroscopic data, as the observed spectra are often a representation of the most stable tautomer or a mixture of isomers.

Spectroscopic Data



The following sections present the available spectroscopic data for **2,4-Dioxo-4- phenylbutanoic acid**. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2,4-Dioxo-4- phenylbutanoic acid** and understanding its tautomeric equilibrium.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of **2,4-Dioxo-4-phenylbutanoic acid** is highly dependent on the solvent and pH due to the keto-enol tautomerism. In a highly acidic solution, where the enol form is favored, a characteristic signal for the enolic proton is observed.

Proton	Multiplicity	Chemical Shift (δ) ppm	Notes
Phenyl-H	Multiplet	7.4 - 8.0	Aromatic protons.
Enolic C-H	Singlet	~7.23	Observed in the enol tautomer.
Methylene (-CH2-)	Singlet	3.89, 5.14 (Calculated)	Expected for the diketo tautomer[4].
Carboxylic Acid (- COOH)	Singlet (broad)	> 10	Highly variable, depends on concentration and solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.



Carbon	Chemical Shift (δ) ppm	Notes
Phenyl C=O	~195	Carbonyl carbon adjacent to the phenyl group.
Aliphatic C=O	~165	Carbonyl carbon of the keto- acid moiety.
Carboxylic Acid C=O	~170	Carboxyl group carbon.
Phenyl C (substituted)	~135	Carbon atom of the phenyl ring attached to the carbonyl group.
Phenyl C-H	128 - 134	Aromatic carbons.
Enolic C-H	~95	Observed in the enol tautomer.
Methylene (-CH ₂ -)	~36.38 (Calculated)	Expected for the diketo tautomer[4].

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dioxo-4-phenylbutanoic acid** reveals the presence of its key functional groups. The following table summarizes the expected characteristic absorption bands.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3300 - 2500 (broad)
C-H (Aromatic)	Stretching	3100 - 3000
C=O (Aromatic Ketone)	Stretching	1685 - 1665
C=O (α-Keto acid)	Stretching	1750 - 1730
C=O (Carboxylic Acid)	Stretching	1725 - 1700
C=C (Aromatic)	Stretching	1600 - 1450

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2,4-Dioxo-4-phenylbutanoic acid**, the molecular ion peak [M]⁺ would be observed at m/z 192.

Expected Fragmentation Pattern

m/z	Fragment Ion	Possible Structure
192	[M]+	C ₁₀ H ₈ O ₄ +
147	[M - COOH]+	[C ₉ H ₇ O ₂] ⁺
105	[C ₆ H₅CO] ⁺	Benzoyl cation
77	[C ₆ H₅] ⁺	Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2,4-Dioxo-4-phenylbutanoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with acid/base for pH-dependent studies).
- Transfer the solution to a standard 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

- The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
- For ¹H NMR, the spectral width is set from 0 to 15 ppm. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.



 Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid 2,4-Dioxo-4-phenylbutanoic acid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Spectra are typically collected in the range of 4000 to 400 cm⁻¹.
- A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation:

 Prepare a dilute solution of 2,4-Dioxo-4-phenylbutanoic acid (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

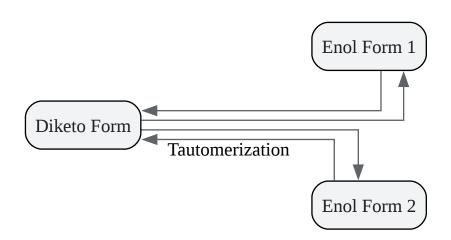


- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **2,4-Dioxo-4-phenylbutanoic acid**.

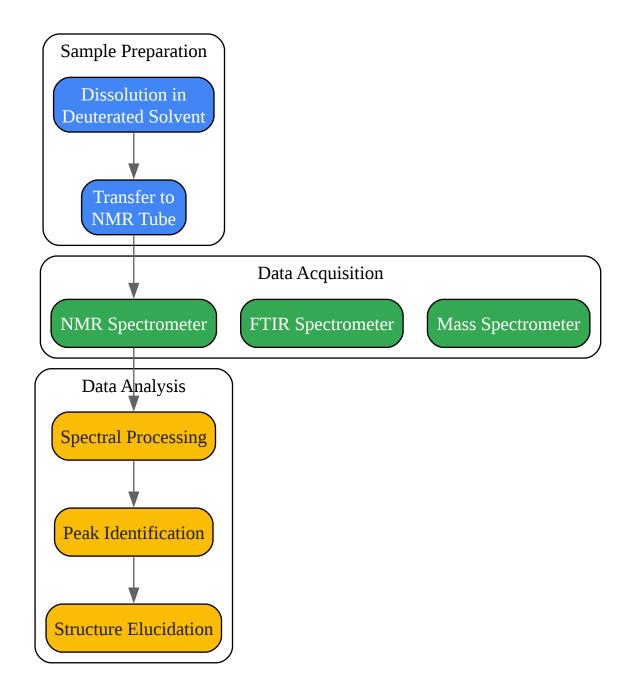
Tautomerization



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Tautomeric equilibrium of 2,4-Dioxo-4-phenylbutanoic acid.

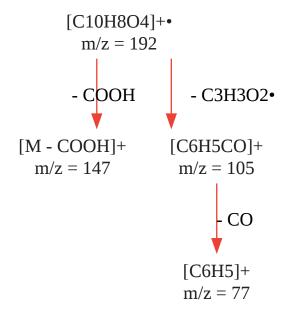




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General workflow for spectroscopic analysis.





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Proposed mass spectrometry fragmentation pathway.

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